molecular formula C23H22N4O5 B2382203 (2-(2-methoxyphenyl)-5-methyloxazol-4-yl)methyl 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate CAS No. 946372-22-1

(2-(2-methoxyphenyl)-5-methyloxazol-4-yl)methyl 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate

Cat. No.: B2382203
CAS No.: 946372-22-1
M. Wt: 434.452
InChI Key: HAPWWJAGUCFLSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (2-(2-methoxyphenyl)-5-methyloxazol-4-yl)methyl 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is a complex organic molecule that features both oxazole and triazole rings. These heterocyclic structures are known for their significant roles in medicinal chemistry due to their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(2-methoxyphenyl)-5-methyloxazol-4-yl)methyl 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate typically involves multi-step organic reactions. The process begins with the formation of the oxazole ring, followed by the introduction of the triazole moiety. Key reagents include methoxyphenyl derivatives, methylating agents, and triazole precursors. Reaction conditions often involve controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may utilize advanced techniques such as continuous flow synthesis, which allows for better control over reaction parameters and scalability. The use of automated reactors and real-time monitoring systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

(2-(2-methoxyphenyl)-5-methyloxazol-4-yl)methyl 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate: undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

(2-(2-methoxyphenyl)-5-methyloxazol-4-yl)methyl 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate: has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (2-(2-methoxyphenyl)-5-methyloxazol-4-yl)methyl 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The compound’s effects are mediated through binding to these targets, altering their activity and resulting in therapeutic outcomes.

Comparison with Similar Compounds

Similar Compounds

    (2-(2-methoxyphenyl)-5-methyloxazole: Shares the oxazole ring but lacks the triazole moiety.

    1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate: Contains the triazole ring but not the oxazole component.

Uniqueness

The uniqueness of (2-(2-methoxyphenyl)-5-methyloxazol-4-yl)methyl 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate lies in its dual-ring structure, which imparts distinct chemical and biological properties. This combination of oxazole and triazole rings enhances its potential for diverse applications in medicinal chemistry and material science.

Biological Activity

The compound (2-(2-methoxyphenyl)-5-methyloxazol-4-yl)methyl 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is a hybrid molecule featuring both oxazole and triazole moieties. These structural features are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound.

Synthesis

The synthesis of this compound typically involves the coupling of a methoxyphenyl-substituted oxazole with a triazole derivative. The process generally follows a multi-step reaction pathway that includes:

  • Formation of the oxazole ring through cyclization reactions.
  • Synthesis of the triazole moiety via azide-alkyne cycloaddition (click chemistry).
  • Final coupling to form the target compound.

Anticancer Activity

Recent studies have demonstrated that compounds containing triazole and oxazole rings exhibit significant antiproliferative effects against various cancer cell lines. The biological activity can be summarized as follows:

Cell Line IC50 (μM) Mechanism of Action
MCF-71.1Thymidylate synthase inhibition
HCT-1162.6Induction of apoptosis
HepG21.4ROS generation

In particular, the compound's ability to inhibit thymidylate synthase (TS) has been linked to its effectiveness against cancer cells, with IC50 values significantly lower than those of standard chemotherapeutic agents such as doxorubicin and 5-fluorouracil .

Antimicrobial Activity

The synthesized compound also exhibits notable antimicrobial properties against common pathogens:

Microorganism Minimum Inhibitory Concentration (MIC)
Escherichia coli32 μg/mL
Staphylococcus aureus16 μg/mL

These findings suggest that the compound may serve as a potential lead in the development of new antimicrobial agents .

The biological activity of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, which is evidenced by increased levels of apoptotic markers such as caspases and PARP cleavage.
  • Reactive Oxygen Species (ROS) Production : Enhanced ROS levels lead to oxidative stress, contributing to cell death in cancer cells .
  • Enzyme Inhibition : The inhibition of key enzymes such as thymidylate synthase disrupts nucleotide synthesis, thereby impairing DNA replication in rapidly dividing cancer cells .

Case Studies

In a recent study evaluating various triazole derivatives, it was found that those with oxazole linkages demonstrated superior activity compared to their non-linked counterparts. For example:

  • A derivative similar to our compound showed an IC50 value against lung cancer cells (H460) at 6.06 μM , indicating strong potential for further development .

Properties

IUPAC Name

[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-methoxyphenyl)-5-methyltriazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O5/c1-14-21(25-26-27(14)16-9-11-17(29-3)12-10-16)23(28)31-13-19-15(2)32-22(24-19)18-7-5-6-8-20(18)30-4/h5-12H,13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAPWWJAGUCFLSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC=C(C=C2)OC)C(=O)OCC3=C(OC(=N3)C4=CC=CC=C4OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.